

Comprehensive Technical Guide: Cannflavin A from Discovery to Therapeutic Potential

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Compound Focus: Cannflavin A

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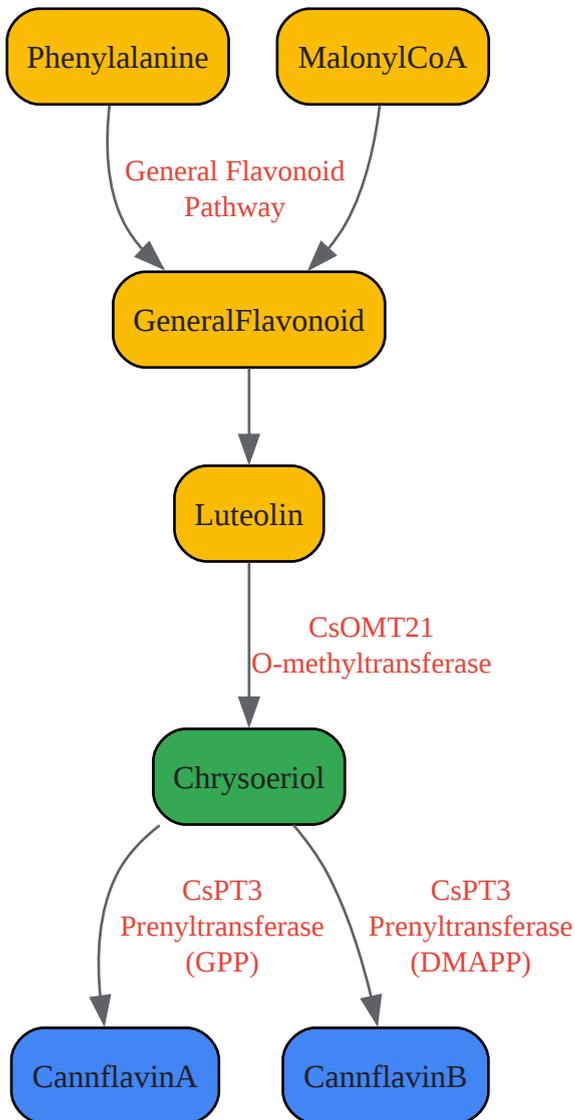
Historical Discovery and Structural Identification

Cannflavin A is a **prenylated flavonoid** uniquely found in **Cannabis sativa L.** It was first isolated and characterized in 1985-1986 by researchers seeking to identify novel bioactive compounds in cannabis beyond the well-known cannabinoids. The initial discovery revealed two novel compounds, named **Cannflavin A** and Cannflavin B, which were isolated from a cannabinoid-free ethanolic extract of cannabis plant material [1].

- **Structural Elucidation:** Early structural characterization was performed using a combination of spectroscopic techniques including **¹H-NMR, ¹³C-NMR, infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, and high-resolution electron impact mass spectroscopy (HREIMS)** [2]. These analyses confirmed **Cannflavin A** as a geranylated flavone and Cannflavin B as its prenylated analog.
- **Early Isolation Methods:** Initial purification protocols involved sequential extraction with petroleum ether followed by ethanol, with final purification achieved through repeated **silica gel preparative thin-layer chromatography (PTLC)** [2]. Later isolation approaches incorporated more advanced techniques such as **vacuum liquid chromatography, flash chromatography, and reversed-phase HPLC** [2].
- **Unique Chemical Features:** Cannflavins are characterized as **prenylated methoxyluteolin derivatives**, with **Cannflavin A** specifically identified as a flavone containing a geranylated side chain on the A-ring, with a single hydroxyl group adjacent to a methoxy group in the B-ring [3]. This prenylation is now recognized as a key structural feature that enhances bioactivity and lipophilicity compared to non-prenylated flavonoids.

Biosynthesis Pathway

The complete biosynthetic pathway for Cannflavins A and B was elucidated in 2019 through a combination of phylogenomic and biochemical approaches [4] [5]. This research identified the specific enzymes responsible for the unique modifications that create these cannabis-specific flavonoids.



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Figure 1: Biosynthetic Pathway of Cannflavins A and B in Cannabis sativa L. The pathway branches from the general flavonoid pathway through the action of two key enzymes: CsOMT21 and CsPT3 [4] [5].

The biosynthetic pathway involves two key enzymatic reactions:

- **Methylation Step:** The **O-methyltransferase (CsOMT21)** catalyzes the conversion of the widespread plant flavone **luteolin to chrysoeriol** through specific methylation [4] [5].
- **Prenylation Step:** An **aromatic prenyltransferase (CsPT3)** then catalyzes the regiospecific addition of either **geranyl diphosphate (GPP)** or **dimethylallyl diphosphate (DMAPP)** to chrysoeriol to produce **Cannflavin A** and Cannflavin B, respectively [4] [5].

Anti-inflammatory Properties and Mechanisms

The earliest documented biological activity of **Cannflavin A** was its potent anti-inflammatory effect, which represented one of the most significant initial findings regarding its therapeutic potential.

Table 1: Anti-inflammatory Profile of **Cannflavin A**

Activity Metric	Result	Experimental Context	Source
Prostaglandin E2 Inhibition	Significant inhibition	Human rheumatoid synovial cells in culture	[1]
Potency Comparison	~30 times more potent than aspirin	In vitro anti-inflammatory activity	[4] [6]
Molecular Targets	PGE2 synthase, 5-lipoxygenase	Enzyme inhibition studies	[3]

The anti-inflammatory mechanism involves:

- **Dual Enzyme Inhibition:** **Cannflavin A** acts as a potent inhibitor of both **PGE2 synthase and 5-lipoxygenase**, key enzymes in the eicosanoid pathway responsible for producing inflammatory mediators [3].
- **Source Targeting:** Unlike broad-spectrum anti-inflammatories, **Cannflavin A** appears to **target inflammation at the source**, potentially leading to more specific therapeutic effects with fewer side effects [6] [7].
- **Therapeutic Advantage:** The **non-psychoactive nature** of **Cannflavin A** combined with its potent anti-inflammatory activity makes it an ideal candidate for development as an analgesic that avoids the addiction risks associated with opioid medications [6] [7].

Anti-Cancer Effects in Bladder Cancer Models

Recent investigations have revealed promising anti-cancer properties of **Cannflavin A**, particularly in bladder cancer models, demonstrating multiple mechanisms of action against cancer cells.

Experimental Methodology

- **Cell Lines:** Studies utilized two human bladder transitional cell carcinoma lines (**T24** and **TCCSUP**) alongside non-tumorigenic human bladder epithelial cells (HBIEpC) as controls [8] [9].
- **Treatment Conditions:** Cells were treated with increasing concentrations of **Cannflavin A** (up to 100 μM) alone or in combination with chemotherapeutic agents (gemcitabine up to 100 nM, cisplatin up to 100 μM) or cannabinoids (up to 10 μM) for 48 hours [8] [9].
- **Viability Assessment:** Cytotoxicity was measured using **AlamarBlue assay** with fluorescence detection after 4 hours of incubation [8] [9].
- **Apoptosis Detection:** Activation of apoptotic pathways was evaluated using **annexin V staining and caspase 3 cleavage** via Western blot analysis [8] [9].
- **Invasion Assay:** The anti-invasive potential was tested using a **Matrigel invasion assay** to quantify reduction in metastatic potential [8] [9].

Key Findings in Bladder Cancer Models

Table 2: Anti-Cancer Effects of **Cannflavin A** in Bladder Cancer Models

Effect Category	Experimental Finding	Significance	Source
Cytotoxicity	Concentration-dependent reduction in cell viability	Demonstrates direct anti-cancer activity	[8] [9]
Apoptosis Induction	Activation of caspase 3 cleavage	Confirms programmed cell death mechanism	[8] [9]
Invasion Inhibition	~50% reduction in invasion via Matrigel assay	Suggests potential to limit metastasis	[8] [9]
Chemotherapeutic Synergy	Additive to synergistic effects with gemcitabine/cisplatin	Supports combination therapy approach	[8] [9]

Effect Category	Experimental Finding	Significance	Source
Cannabinoid Synergy	Synergistic with THC, CBD, CBC, cannabivarin	Suggests entourage effects within cannabis components	[8] [9]

The combination effects of **Cannflavin A** with conventional chemotherapeutic agents displayed a complex profile, ranging from **antagonistic to additive and synergistic** depending on the specific drugs and concentrations used [8] [9]. This highlights the importance of precise dosing regimens in potential therapeutic applications.

Neuroprotective Effects and Potential in Alzheimer's Disease

Research has also investigated the neuroprotective potential of **Cannflavin A**, particularly in the context of Alzheimer's disease pathology, revealing an interesting biphasic response.

Experimental Protocols for Neuroprotection Studies

- **Cell Model:** **PC12 cells** (rat pheochromocytoma cell line) as a neuronal model system [3].
- **Neurotoxicity Induction:** Treatment with **amyloid β (A β 1-42) protein** to simulate Alzheimer's disease pathology [3].
- **Viability Assessment:** **MTT assay** to measure cell viability and neuroprotective effects [3].
- **Aggregation Kinetics:** **Thioflavin T (ThT) fluorescence** to monitor A β 1-42 fibrillization kinetics in the presence and absence of **Cannflavin A** [3].
- **Morphological Analysis:** **Transmission electron microscopy (TEM)** to visualize amyloid fibril formation and density [3].

Key Neuroprotective Findings

- **Biphasic Response:** **Cannflavin A** exhibited a **concentration-dependent biphasic effect** [3]:
 - **Neuroprotection at low concentrations (<10 μ M):** Significant protection against A β -mediated neurotoxicity, increasing cell viability by up to 40% from baseline [3].

- **Neurotoxicity at high concentrations (>10 μM):** Marked cytotoxicity was observed at higher concentrations, consistent with effects seen with other geranylated flavonoids [3].
- **Anti-amyloid Aggregation: Cannflavin A** demonstrated **marked inhibition of ThT fluorescence**, indicating direct anti-fibrillary effects against $\text{A}\beta$ aggregation [3].
- **Structural Advantage:** The **geranylation of Cannflavin A** appears to confer neuroprotective activity at lower concentrations than typically required for conventional non-prenylated flavonoids [3].

Additional Anti-Cancer Potential in Other Cancers

Emerging evidence suggests that the anti-cancer potential of **Cannflavin A** extends beyond bladder cancer, with preliminary investigations indicating activity against other malignancies.

- **Glioblastoma Targeting:** Research has identified that **Cannflavin A** and B can **decrease TrkB signaling**, a pathway often upregulated in glioblastoma and other cancers [10]. This effect contrasts with conventional flavonoids that typically increase TrkB signaling, suggesting a unique mechanism of action for these cannabis-derived flavonoids.
- **Pancreatic Cancer Applications:** A cannflavin B derivative (**FBL-03G**) has demonstrated significant promise in pancreatic cancer models, showing increased apoptosis in vitro and delayed tumor progression in vivo [8] [9]. This suggests potential shared anti-cancer mechanisms among prenylated flavonoids from cannabis.
- **Multi-Target Anti-Cancer Approach:** The emerging evidence indicates that cannflavins may target multiple aspects of cancer pathology, including **cell survival, migration, and signaling pathways** critical for cancer progression [10].

Current Research Challenges and Future Directions

Despite the promising therapeutic profile of **Cannflavin A**, several significant challenges remain to be addressed in future research and development.

- **Natural Abundance Limitation:** Cannflavins are present in cannabis at **very low concentrations** (approximately 0.07–0.14% of dry weight in inflorescence and 0.34–0.44% in leaves) [2], making extraction from plant material impractical for large-scale therapeutic development.
- **Biosynthetic Solutions:** Researchers are developing **biological systems to produce cannflavins** through metabolic engineering approaches [4] [7]. This involves using the identified biosynthetic enzymes (CsOMT21 and CsPT3) to create production platforms that don't require cannabis cultivation.

- **Commercial Development:** Companies like **Anahit International Corp** have licensed patents from the University of Guelph to develop commercial products containing **Cannflavin A** and B [7]. Proposed delivery methods include **creams, pills, sports drinks, and transdermal patches** [7].
- **Research Gaps:** While in vitro results are promising, **in vivo studies** are needed to confirm the activity and safety of **Cannflavin A** as a potential therapeutic agent [8] [9]. Additionally, more research is required to fully characterize its pharmacokinetic profile and potential side effects.

Conclusion

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